Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride
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Overview
Description
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride is a chemical compound with the molecular formula C3HF5O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride involves several steps. One common method includes the reaction of trifluoroethenyl fluoride with methanesulfonyl fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including ion exchange membranes.
Mechanism of Action
The mechanism of action of difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl fluoride
- Trifluoromethanesulfonyl fluoride
- Difluoromethanesulfonyl fluoride
Uniqueness
Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride stands out due to its unique combination of fluorine atoms and sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity .
Properties
CAS No. |
117222-20-5 |
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Molecular Formula |
C3F6O3S |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
difluoro(1,2,2-trifluoroethenoxy)methanesulfonyl fluoride |
InChI |
InChI=1S/C3F6O3S/c4-1(5)2(6)12-3(7,8)13(9,10)11 |
InChI Key |
UFGOPQHLJHAKHM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(F)(F)S(=O)(=O)F)F |
Origin of Product |
United States |
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